

Introduction: Deconstructing the 2-Ethynylpyridin-3-ol Scaffold

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Compound of Interest

Compound Name: 2-Ethynylpyridin-3-ol

CAS No.: 142503-05-7

Cat. No.: B121840

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The **2-Ethynylpyridin-3-ol** molecule is a unique heterocyclic compound that combines three medically relevant features onto a single, low-molecular-weight frame. Its potential lies in the synergistic interplay of these components:

- **The Pyridine Ring:** A foundational six-membered aza-heterocycle, the pyridine ring is a ubiquitous feature in FDA-approved drugs.[1] Its nitrogen atom acts as a hydrogen bond acceptor and can be crucial for interacting with biological targets, modulating physicochemical properties like solubility, and serving as a point for metabolic transformations.[2]
- **The 3-Hydroxyl Group:** The hydroxyl group at the 3-position transforms the scaffold into a pyridin-3-ol. This functionality is pivotal. It can act as both a hydrogen bond donor and acceptor, providing critical interactions with enzyme active sites.[3][4] Furthermore, its arrangement adjacent to the ring nitrogen makes it an effective bidentate metal-chelating moiety, a property extensively exploited in the design of metalloenzyme inhibitors.[5][6][7][8]
- **The 2-Ethynyl Group:** The terminal alkyne is a highly versatile and powerful functional group in medicinal chemistry.[9][10] Its linear geometry and electron-rich triple bond allow it to form

specific, often non-covalent, interactions in protein binding pockets.[11][12][13] Crucially, it serves as a reactive handle for bioorthogonal "click" chemistry, enabling its use in fragment-based drug discovery (FBDD) and chemical biology for target identification.[9][14][15][16]

Together, these features position **2-Ethynylpyridin-3-ol** as a privileged scaffold for three primary applications: as a core for kinase inhibitors, a building block for metalloenzyme inhibitors, and a versatile fragment for lead discovery.

Application I: A Novel Scaffold for Protein Kinase Inhibitors

Protein kinases remain one of the most important classes of drug targets, particularly in oncology.[17] The design of selective inhibitors often relies on scaffolds that can effectively interact with the ATP-binding site.

Scientific Rationale

The **2-Ethynylpyridin-3-ol** scaffold is exceptionally well-suited for targeting the kinase hinge region—a conserved backbone segment that forms hydrogen bonds with ATP.

- **Hinge-Binding:** The pyridine nitrogen is a classic hydrogen bond acceptor that can mimic the interaction of the adenine portion of ATP with the kinase hinge.
- **Ancillary Hydrogen Bonding:** The 3-hydroxyl group can form an additional, potency-enhancing hydrogen bond with residues near the hinge or with ordered water molecules.
- **Hydrophobic Pocket Interaction:** The linear ethynyl group at the 2-position can be projected into adjacent hydrophobic pockets (often called the "gatekeeper" pocket), forming favorable interactions and enhancing selectivity.[11][12][13] Many potent kinase inhibitors utilize an ethynyl group for this purpose.[18]

This combination of interactions provides a strong anchoring point and a vector for further chemical exploration to achieve high potency and selectivity.

Experimental Protocol: Biochemical Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a general method to determine the inhibitory potency (IC₅₀) of **2-Ethynylpyridin-3-ol** or its derivatives against a target protein kinase using a commercially available luminescence-based assay (e.g., ADP-Glo™).

Principle: The assay measures the amount of ADP produced in a kinase reaction. As the kinase is inhibited, less ADP is formed, resulting in a lower luminescent signal.

Materials:

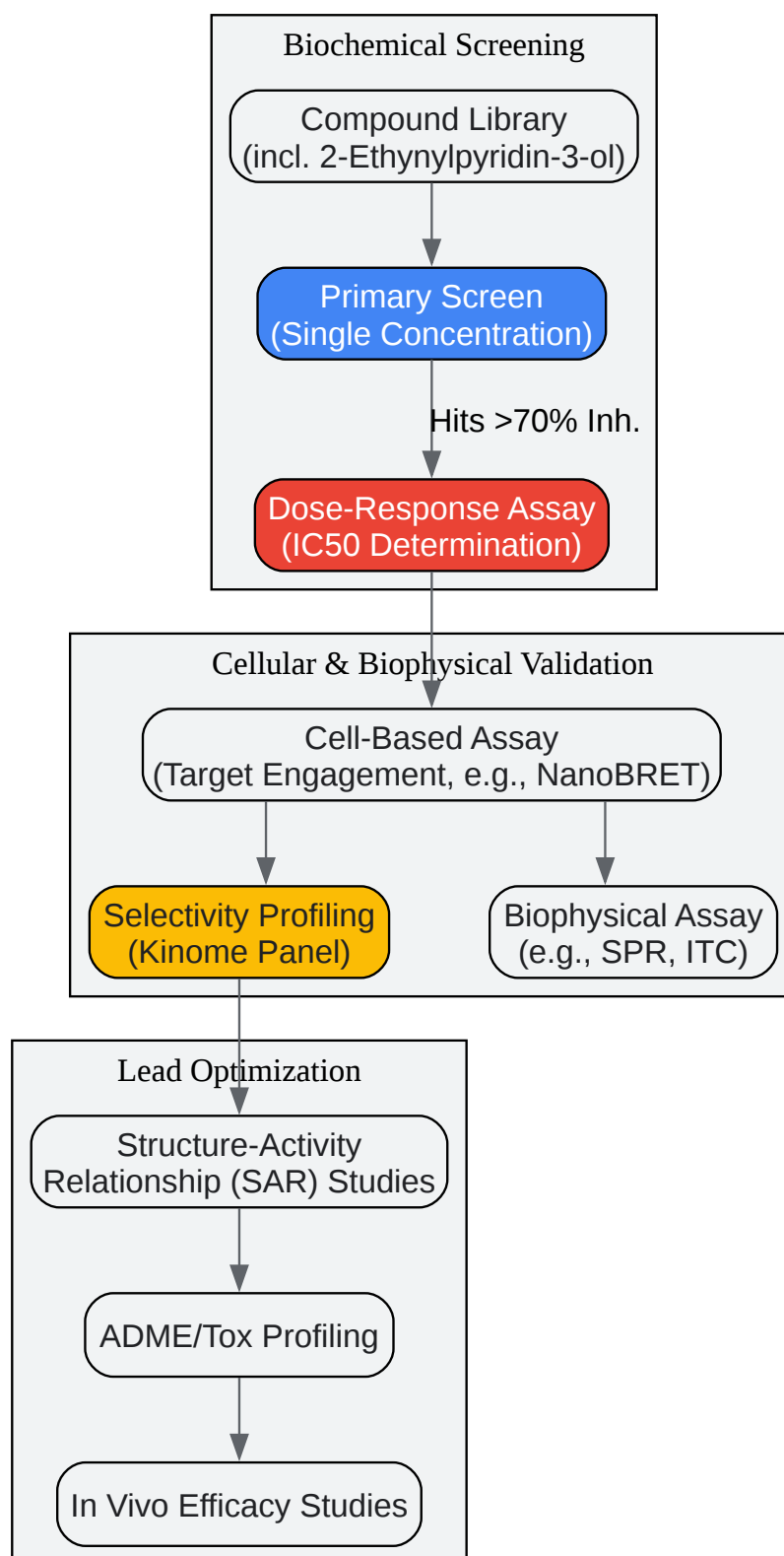
- Target kinase (recombinant)
- Kinase substrate (peptide or protein)
- **2-Ethynylpyridin-3-ol** (or derivative) dissolved in 100% DMSO
- Kinase buffer (typically contains Tris-HCl, MgCl₂, BSA, DTT)
- ATP solution (at a concentration equal to the K_m for the target kinase)
- ADP-Glo™ Reagent and Kinase Detection Reagent
- White, opaque 384-well assay plates
- Multichannel pipette and plate reader with luminescence detection capabilities

Procedure:

- **Compound Plating:** Prepare a serial dilution of the test compound in DMSO. Typically, an 11-point, 3-fold dilution series is made, starting from 10 mM. Dispense a small volume (e.g., 50 nL) of each concentration into the wells of a 384-well plate. Include wells with DMSO only for "no inhibition" (100% activity) and "no enzyme" (background) controls.
- **Kinase Reaction Mixture:** Prepare a master mix containing the kinase and its specific substrate in kinase buffer.
- **Enzyme Addition:** Add the kinase/substrate mixture (e.g., 5 µL) to all wells except the "no enzyme" background controls.

- **Initiation of Reaction:** Prepare the ATP solution in kinase buffer. Add this solution (e.g., 5 μ L) to all wells to start the kinase reaction. The final DMSO concentration should be $\leq 1\%$.
- **Incubation:** Incubate the plate at room temperature for a defined period (e.g., 60 minutes). The time should be optimized to ensure the reaction is within the linear range (typically $< 20\%$ substrate consumption).
- **Stopping the Reaction & ADP Detection:** Add the ADP-Glo™ Reagent (e.g., 10 μ L) to all wells. This stops the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes at room temperature.
- **Luminescence Generation:** Add the Kinase Detection Reagent (e.g., 20 μ L) to all wells. This reagent converts the ADP generated into ATP, which then drives a luciferase reaction, producing light. Incubate for 30 minutes at room temperature.
- **Data Acquisition:** Measure the luminescence signal using a plate reader.
- **Data Analysis:**
 - Subtract the background ("no enzyme") signal from all other wells.
 - Normalize the data by setting the "no inhibition" (DMSO) control as 100% activity and the "no enzyme" control as 0% activity.
 - Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC_{50} value.

Visualizations: Kinase Inhibitor Development Workflow



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Caption: High-level workflow for kinase inhibitor discovery.

Caption: Hypothesized interactions in a kinase active site.

Application II: A Chelating Scaffold for Metalloenzyme Inhibitors

Over a third of all enzymes are metalloenzymes, requiring a metal ion cofactor (e.g., Zn^{2+} , $Fe^{2+/3+}$, Cu^{2+}) for catalytic activity. The 3-hydroxypyridine motif is a superb bidentate chelator, making it an ideal starting point for designing inhibitors of these enzymes.[8]

Scientific Rationale

The inhibitory mechanism relies on the displacement of water molecules from the metal's coordination sphere by the chelating scaffold, thereby blocking substrate access or catalytic function. The 3-hydroxy and pyridine nitrogen atoms form a stable five-membered ring with the active site metal ion.

- Target Classes: This approach is applicable to a wide range of targets, including:
 - Matrix Metalloproteinases (MMPs): Involved in cancer metastasis and inflammation.
 - Histone Deacetylases (HDACs): Key epigenetic targets in oncology.
 - Carbonic Anhydrases: Targets for diuretics and anti-glaucoma agents.
- Vector for Selectivity: The ethynyl group at the 2-position serves as a crucial vector. It can be elaborated with different functional groups to probe specific sub-pockets of the enzyme active site, enabling the development of inhibitors that are selective for one metalloenzyme over others.

Data Presentation: Illustrative Structure-Activity Relationship (SAR)

The following table summarizes hypothetical inhibition data for a series of **2-Ethynylpyridin-3-ol** analogs against a target metalloenzyme (e.g., MMP-9), illustrating how modifications to the ethynyl group can impact potency.

Compound ID	R-Group (on Ethynyl)	MMP-9 IC ₅₀ (nM)
1 (Parent)	-H	1500
2a	-Phenyl	250
2b	-4-Biphenyl	45
2c	-(CH ₂) ₂ -COOH	85
2d	-Cyclohexyl	780

Interpretation: This illustrative data shows that extending the ethynyl group with aromatic moieties that can access a nearby hydrophobic pocket (2a, 2b) significantly improves potency. A carboxylate group (2c) might pick up an additional interaction with a basic residue, also enhancing potency, while a simple aliphatic group (2d) is less effective.

Application III: A Building Block for FBDD and Bioorthogonal Chemistry

Fragment-Based Drug Discovery (FBDD) is a powerful strategy for identifying highly efficient, low-molecular-weight leads. The **2-Ethynylpyridin-3-ol** scaffold is an ideal fragment due to its low complexity and possession of a versatile reactive handle.

Scientific Rationale

The terminal alkyne is the premier functional group for bioorthogonal chemistry, particularly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), often called "click chemistry".^{[14][16]}

- **Fragment Screening:** The core scaffold can be identified as a "hit" in a primary fragment screen (e.g., using NMR, X-ray crystallography, or SPR).
- **Structure-Guided Elaboration:** Once the binding mode of the fragment is known, the ethynyl group's position provides a clear vector for chemical elaboration.
- **Rapid Library Synthesis:** A library of diverse azide-containing building blocks can be rapidly "clicked" onto the fragment hit to generate more complex and potent molecules, accelerating

the hit-to-lead process.[16] This modular approach allows for the efficient exploration of the surrounding chemical space.[15]

Experimental Protocol: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the synthesis of a 1,2,3-triazole derivative from **2-Ethynylpyridin-3-ol** and a representative azide.

Materials:

- **2-Ethynylpyridin-3-ol**
- An organic azide (e.g., Benzyl azide)
- Copper(II) sulfate pentahydrate ($\text{CuSO}_4 \cdot 5\text{H}_2\text{O}$)
- Sodium ascorbate
- Solvent system (e.g., t-BuOH/H₂O or DMF)
- Inert atmosphere setup (e.g., nitrogen or argon balloon)

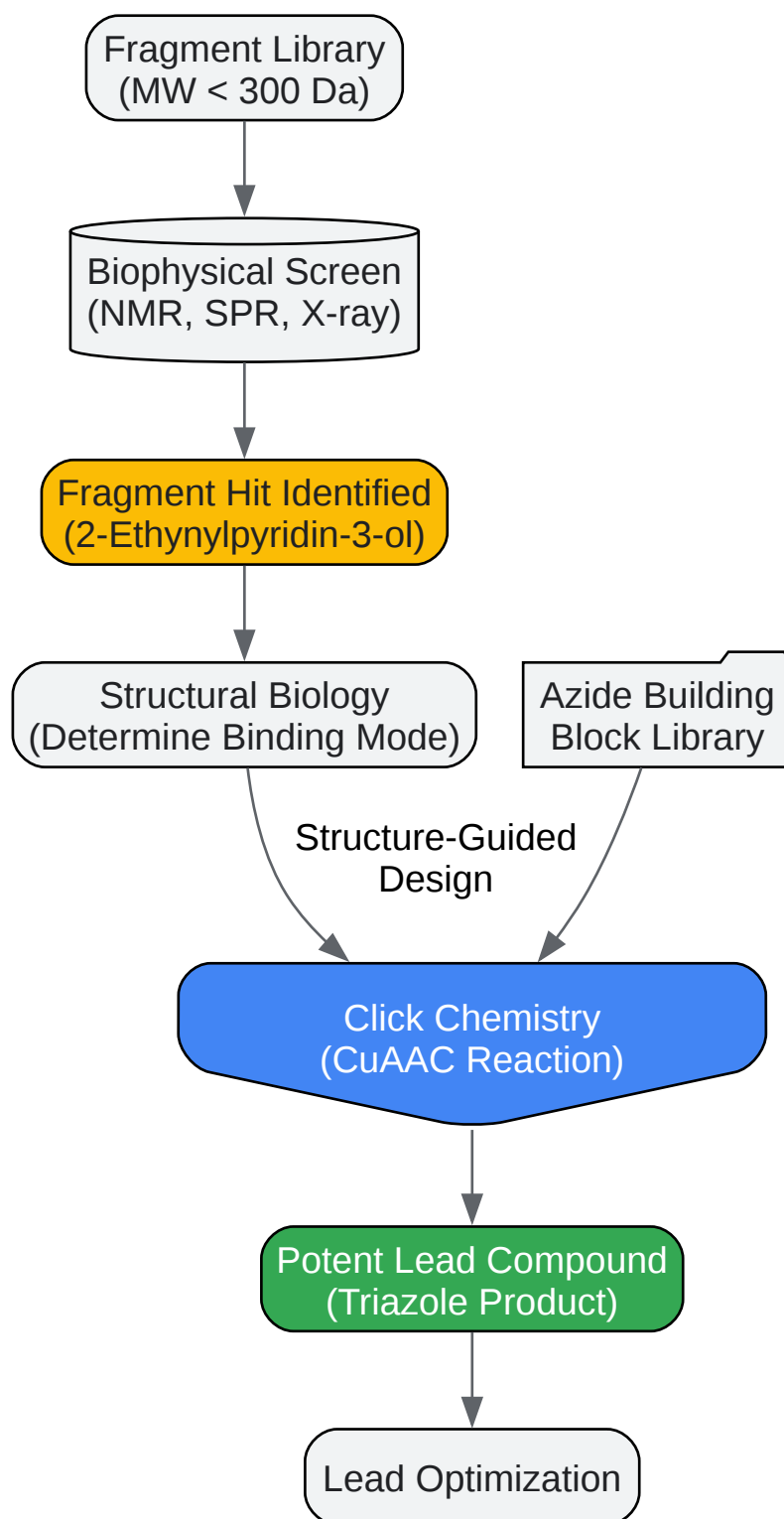
Procedure:

- **Reactant Setup:** In a round-bottom flask, dissolve **2-Ethynylpyridin-3-ol** (1.0 eq) and the organic azide (1.05 eq) in the chosen solvent system (e.g., a 1:1 mixture of t-BuOH and water).
- **Catalyst Preparation:** In a separate vial, prepare fresh solutions of $\text{CuSO}_4 \cdot 5\text{H}_2\text{O}$ (e.g., 0.05 eq in a minimum of water) and sodium ascorbate (e.g., 0.1 eq in a minimum of water).
- **Reaction Initiation:** Sequentially add the sodium ascorbate solution and then the CuSO_4 solution to the flask containing the alkyne and azide. The solution may change color, indicating the formation of the active Cu(I) species.
- **Reaction Monitoring:** Stir the reaction vigorously at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass

Spectrometry (LC-MS) until the starting materials are consumed (typically 2-16 hours).

- **Workup:** Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- **Purification:** Purify the crude product by flash column chromatography on silica gel to yield the desired 1,2,3-triazole product.
- **Characterization:** Confirm the structure and purity of the final product using ^1H NMR, ^{13}C NMR, and High-Resolution Mass Spectrometry (HRMS).

Visualization: FBDD Workflow via Click Chemistry



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Caption: FBDD workflow using the ethynyl group for elaboration.

Proposed Synthetic Protocol for 2-Ethynylpyridin-3-ol

A direct, well-documented synthesis for **2-Ethynylpyridin-3-ol** is not readily available in the literature, suggesting it is a novel or specialty chemical. However, a plausible and robust synthesis can be proposed using standard, high-yielding organometallic methods. The Sonogashira cross-coupling reaction is the method of choice for installing terminal alkynes onto aromatic rings.^{[19][20][21][22][23]}

Proposed Synthetic Route

The proposed route begins with commercially available 2-bromo-3-hydroxypyridine and couples it with a protected alkyne, followed by deprotection.

Step 1: Sonogashira Coupling of 2-Bromo-3-hydroxypyridine with Trimethylsilylacetylene (TMSA)

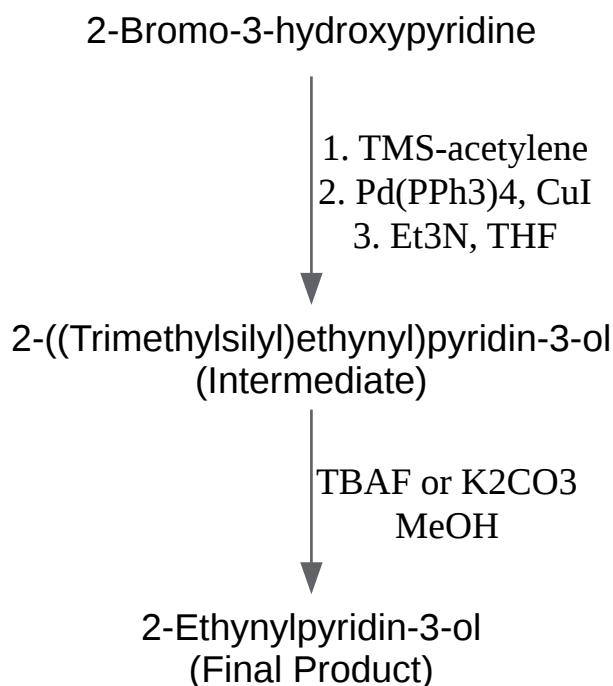
- Reactants: 2-Bromo-3-hydroxypyridine (1.0 eq), Trimethylsilylacetylene (1.5 eq).
- Catalyst System: Pd(PPh₃)₄ (0.05 eq) and CuI (0.1 eq).
- Base: Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA).
- Solvent: Anhydrous THF or DMF.
- Procedure: To a degassed solution of 2-bromo-3-hydroxypyridine in the chosen solvent, add the base, TMSA, CuI, and finally the palladium catalyst. Stir the mixture under an inert atmosphere (N₂ or Ar) at a temperature ranging from room temperature to 60 °C until the starting material is consumed (monitored by TLC/LC-MS). After workup, purify the intermediate, 2-((trimethylsilyl)ethynyl)pyridin-3-ol, by column chromatography.

Step 2: Deprotection of the Silyl Group

- Reactant: 2-((trimethylsilyl)ethynyl)pyridin-3-ol (1.0 eq).
- Reagent: Tetrabutylammonium fluoride (TBAF) (1.1 eq in THF) or potassium carbonate (K₂CO₃) in methanol.

- Solvent: THF or Methanol.
- Procedure: Dissolve the silylated intermediate in the solvent and add the deprotecting agent. Stir at room temperature for 1-3 hours. After completion, perform an aqueous workup and extract the final product, **2-Ethynylpyridin-3-ol**. Purify by column chromatography or recrystallization.

Visualization: Synthetic Scheme



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Caption: Proposed synthesis of **2-Ethynylpyridin-3-ol**.

Conclusion

The **2-Ethynylpyridin-3-ol** scaffold represents a confluence of privileged structures in medicinal chemistry. Its inherent properties make it a highly attractive starting point for the development of novel inhibitors for multiple important drug target classes, including protein kinases and metalloenzymes. Furthermore, its suitability as a fragment and its bioorthogonal reactive handle provide a powerful platform for modern drug discovery techniques like FBDD.

The protocols and strategies outlined in this guide offer a clear and actionable framework for researchers to unlock the significant potential of this versatile molecule.

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